1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 1114861-06-1
VCID: VC5715282
InChI: InChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2
SMILES: C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl
Molecular Formula: C24H19ClN4OS
Molecular Weight: 446.95

1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

CAS No.: 1114861-06-1

Cat. No.: VC5715282

Molecular Formula: C24H19ClN4OS

Molecular Weight: 446.95

* For research use only. Not for human or veterinary use.

1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one - 1114861-06-1

Specification

CAS No. 1114861-06-1
Molecular Formula C24H19ClN4OS
Molecular Weight 446.95
IUPAC Name 1-[(3-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Standard InChI InChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2
SMILES C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-((3-chlorobenzyl)thio)-4-phenethyl- triazolo[4,3-a]quinazolin-5(4H)-one, reflects its intricate structure:

  • Core: A triazolo[4,3-a]quinazolin-5-one system, comprising a triazole ring fused to a quinazoline scaffold.

  • Substituents:

    • A phenethyl group (-CH₂CH₂C₆H₅) at position 4.

    • A 3-chlorobenzylthio group (-S-CH₂C₆H₄Cl) at position 1.

The molecular formula is C₂₄H₁₉ClN₄OS, with a molecular weight of 446.95 g/mol. The SMILES string (C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl) and InChI key (InChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2) provide precise stereochemical details.

Physicochemical Properties

Key properties inferred from structural analogs include:

  • Solubility: Likely low aqueous solubility due to hydrophobic aromatic and heterocyclic components.

  • Stability: The triazole and quinazoline rings confer thermal and oxidative stability, as seen in related compounds .

  • LogP: Estimated at ~4.2 (using PubChem data for analogous triazoloquinazolines ), suggesting moderate lipophilicity.

Table 1: Molecular Properties of 1-((3-Chlorobenzyl)thio)-4-phenethyl-[1,2,] triazolo[4,3-a]quinazolin-5(4H)-one

PropertyValue
Molecular FormulaC₂₄H₁₉ClN₄OS
Molecular Weight446.95 g/mol
CAS Number1114861-06-1
SMILESC1=CC=C(C=C1)CCN2C(=O)C3=...
Predicted LogP4.2 (estimated)

Synthesis and Structural Modification

Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous triazolo[4,3-a]quinazolin-5-ones are typically synthesized via:

  • Cyclization of 2-hydrazinoquinazolinones: Reaction of 2-hydrazino-3-substituted quinazolin-4-ones with one-carbon donors (e.g., formic acid, triethyl orthoformate) .

  • Thiofunctionalization: Introduction of thioether groups via alkylation of intermediate thiols. For this compound, 3-chlorobenzyl bromide may react with a triazoloquinazoline thiol precursor .

Hypothetical Pathway:

  • Synthesize 2-hydrazino-3-phenethyl-3H-quinazolin-4-one from 4-phenethylaniline.

  • Cyclize with carbon disulfide to form the triazole ring.

  • Alkylate with 3-chlorobenzyl bromide to introduce the thioether group .

Structural Analogues and Activity Trends

Modifications at positions 1 and 4 significantly influence bioactivity:

  • Position 1: Bulky substituents (e.g., 3-chlorobenzylthio) enhance receptor binding in H1-antihistamines .

  • Position 4: Aromatic groups (e.g., phenethyl) improve metabolic stability and CNS penetration .

Table 2: Bioactivity of Selected Triazolo[4,3-a]quinazolin-5-ones

CompoundSubstituentsActivity (Protection %/IC₅₀)Reference
1-Methyl-4-(4-chlorophenyl)1-Me, 4-Cl-Ph72.7% histamine inhibition
1-((3-Chlorobenzyl)thio)-4-phenethyl1-SCH₂(3-Cl-Ph), 4-PhEtUnknown
1-(Chloromethyl)-4-(3-methylbutyl)1-CH₂Cl, 4-isoamylNot reported

Challenges and Future Directions

Knowledge Gaps

  • Experimental validation: No in vitro or in vivo data exist for this specific compound.

  • Structure-Activity Relationships (SAR): The impact of the 3-chlorobenzylthio group on pharmacokinetics remains unclear.

Recommended Studies

  • Screening assays: Evaluate H1-antihistamine, antimicrobial, and anticancer activity.

  • ADMET profiling: Assess solubility, permeability, and metabolic stability.

  • Crystallography: Resolve binding modes with histamine receptors or microbial enzymes.

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